1-[3-(Benzyloxy)propyl]-5-bromoindoline
Description
Significance of the Indoline (B122111) Scaffold as a Privileged Structure in Chemical Biology
The indoline scaffold is widely recognized as a "privileged structure" in chemical biology and medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the design of novel bioactive compounds. The inherent structural rigidity and three-dimensional nature of the indoline core, combined with its capacity for diverse functionalization, allows for the precise spatial arrangement of pharmacophoric features. This adaptability has led to the discovery of indoline derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. Its prevalence in both natural products and synthetic pharmaceuticals underscores its evolutionary selection as a favorable scaffold for molecular recognition in biological systems.
Historical Context of Indoline Derivatives in Synthetic and Medicinal Chemistry
The history of indoline chemistry is intrinsically linked to the study of the iconic dye, indigo. Early investigations in the 19th century, notably by Adolf von Baeyer, led to the first synthesis of indole (B1671886), the aromatic counterpart of indoline. This foundational work paved the way for the exploration of its reduced form, indoline. Over the decades, the development of new synthetic methodologies, such as the Fischer indole synthesis and various cyclization strategies, has enabled chemists to access a vast array of substituted indolines. In medicinal chemistry, the indoline core has been incorporated into numerous approved drugs, demonstrating its clinical significance. For instance, indoline-containing compounds have been successfully developed as selective α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia.
Rationale for Focused Investigation of 1-[3-(Benzyloxy)propyl]-5-bromoindoline
The scientific inquiry into specific, highly functionalized molecules often stems from their potential as key building blocks in the synthesis of more complex and valuable compounds. This compound is a prime example of such a strategic intermediate, with its focused investigation being driven by its utility in constructing elaborate molecular architectures.
A patent related to the synthesis of a key intermediate for Silodosin, namely 1-(3-benzoyloxy propyl)-5-(2-oxopropyl)-7-indolinecarbonitrile, underscores the modular nature of this synthetic approach, where different functionalities are introduced onto the indoline ring in a stepwise manner. google.com
The utility of this compound as a synthetic intermediate is largely attributed to the specific functionalities at the 1 and 5 positions of the indoline ring.
The bromo substituent at the 5-position is of paramount strategic importance. Halogen atoms, particularly bromine, on aromatic rings are versatile handles for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Specifically, the bromo group can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic tools allow for the introduction of a wide array of substituents at the 5-position, enabling the systematic modification of the molecule's structure and properties. This capability is crucial for building the molecular complexity required for the target bioactive compound.
The benzyloxypropyl substituent at the 1-position serves a dual purpose. Firstly, it acts as a protecting group for the nitrogen atom of the indoline ring, preventing it from undergoing unwanted side reactions during subsequent synthetic steps. The benzyl (B1604629) group is a common and robust protecting group that is stable to a variety of reaction conditions. Secondly, the propyl linker provides spatial separation between the indoline core and the terminal benzyloxy group. In the context of Silodosin synthesis, the benzyloxy group is ultimately cleaved to reveal a hydroxyl group in the final active pharmaceutical ingredient. This hydroxyl group is a key pharmacophoric feature, and the three-carbon chain ensures its optimal positioning for interaction with the biological target. The benzyloxy group can be readily removed in a later synthetic step, often through catalytic hydrogenation, a clean and efficient deprotection strategy.
In essence, the thoughtful combination of a reactive handle (the bromo group) and a functionalizable protecting group (the benzyloxypropyl group) on the privileged indoline scaffold makes this compound a highly valuable and strategically designed intermediate in modern organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C18H20BrNO |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H20BrNO/c19-17-7-8-18-16(13-17)9-11-20(18)10-4-12-21-14-15-5-2-1-3-6-15/h1-3,5-8,13H,4,9-12,14H2 |
InChI Key |
KYCMUGGATCRFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)CCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of 1-[3-(Benzyloxy)propyl]-5-bromoindoline
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary bond disconnections that suggest plausible forward synthetic routes.
The first logical disconnection is the carbon-nitrogen (C-N) bond between the indoline (B122111) nitrogen and the benzyloxypropyl side chain. This disconnection, via a transform corresponding to an N-alkylation reaction, yields two key synthons: a 5-bromoindoline (B135996) anion and a 3-(benzyloxy)propyl cation. These synthons correspond to the synthetic equivalents of 5-bromoindoline and a 3-(benzyloxy)propyl halide (e.g., (3-bromopropoxy)methylbenzene), respectively.
A second strategic disconnection involves the carbon-bromine (C-Br) bond at the C5 position of the indoline ring. This suggests an electrophilic aromatic substitution (SEAr) reaction, specifically bromination. This approach breaks the molecule down into 1-[3-(benzyloxy)propyl]indoline and a brominating agent.
These two disconnections suggest two primary linear synthetic sequences:
N-alkylation of indoline followed by regioselective bromination.
Regioselective bromination of indoline followed by N-alkylation.
The first pathway is often preferred as the N-substituent can effectively direct the regioselectivity of the subsequent bromination step.
Direct Synthesis Routes of this compound
Direct synthesis of the target compound primarily follows a logical, multi-step pathway involving the formation of the indoline core, attachment of the N-substituent, and subsequent functionalization of the aromatic ring.
Alkylation Reactions for N-Substitution with Benzyloxypropyl Moieties
The introduction of the 3-(benzyloxy)propyl group onto the nitrogen atom of the indoline ring is a critical step, typically achieved through nucleophilic substitution. In this reaction, the indoline nitrogen acts as a nucleophile, attacking an electrophilic 3-(benzyloxy)propyl halide.
A common method involves the reaction of indoline with a suitable 3-(benzyloxy)propyl halide, such as (3-chloropropoxy)methylbenzene or (3-bromopropoxy)methylbenzene. The reaction is generally carried out in the presence of a base and a suitable solvent. The base, such as triethylamine (B128534) or potassium carbonate, deprotonates the indoline nitrogen, increasing its nucleophilicity. google.com A polar aprotic solvent like dimethylformamide (DMF) is often employed to facilitate the reaction. google.com For instance, one synthetic route describes reacting indoline with 3-chloropropane methyl-phenoxide in DMF with triethylamine at 100°C for 12 hours. google.com Iron-catalyzed N-alkylation of indolines using alcohols has also been demonstrated as an efficient method, which can be applied to substituted indolines like 5-bromoindoline. nih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| Indoline | 3-chloropropane methyl-phenoxide | Triethylamine | DMF | 100°C, 12 hours | 1-[3-(Benzyloxy)propyl]indoline |
| 5-Bromoindoline | Benzyl (B1604629) alcohol | - | Toluene | 110°C, 30 hours (Iron-catalyzed) | 1-Benzyl-5-bromoindoline |
This table presents examples of N-alkylation reactions on the indoline core based on documented methodologies. google.comnih.gov
Regioselective Bromination of the Indoline Core
The introduction of a bromine atom at the C5 position of the N-substituted indoline ring is achieved through regioselective bromination. The choice of brominating agent and reaction conditions is crucial to ensure the desired positional selectivity.
Bromination of the indoline ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The indoline ring system is electron-rich and thus highly activated towards electrophilic attack. The reaction mechanism involves the generation of a bromine electrophile (Br⁺ or a polarized Br-Br molecule), which is then attacked by the π-electron system of the indoline aromatic ring. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring and yields the brominated product.
The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the indoline ring. The secondary amine within the dihydro-pyrrole fused ring is a powerful activating group. The lone pair of electrons on the nitrogen atom significantly increases the electron density of the aromatic ring, particularly at the para position (C5).
The N-[3-(benzyloxy)propyl] substituent is an electron-donating group (EDG) through induction and further activates the ring. As an activating group, it is an ortho-, para- director. The combined electronic effect of the fused amine and the N-alkyl group strongly directs the incoming electrophile (bromine) to the C5 position, which is para to the nitrogen atom. This results in a high degree of regioselectivity for the formation of the 5-bromo derivative. researchgate.netbeilstein-journals.org In practice, the bromination of a similar compound, l-[3-(Benzyloxy) propyl] indoline-5-carbaldehyde, has been successfully achieved using liquid bromine in glacial acetic acid, demonstrating that bromination can be performed regioselectively on a pre-functionalized indoline core. google.com
| Substrate | Brominating Agent | Solvent | Temperature | Product |
| l-[3-(Benzyloxy) propyl] indoline-5-carbaldehyde | Liquid Bromine | Glacial Acetic Acid | 14-20°C | 1-[3-(Benzyloxy)propyl]-7-bromoindoline-5-carbaldehyde |
This table shows conditions for a related bromination reaction, highlighting the feasibility of regioselective bromination on a complex indoline derivative. google.com
Multi-Step Convergent and Divergent Synthetic Strategies
The synthesis of this compound is typically approached using a linear, or divergent, strategy.
In a divergent strategy , a common intermediate is synthesized and then used to create a library of related compounds. The synthesis of 1-[3-(benzyloxy)propyl]indoline serves as a key step. This intermediate can then undergo various reactions, including the specific bromination to yield the target compound. This approach is efficient if multiple derivatives of the N-substituted indoline are desired. The most common pathway follows this linear sequence:
N-Alkylation: Indoline is reacted with a 3-(benzyloxy)propyl halide to form 1-[3-(benzyloxy)propyl]indoline. google.com
Bromination: The resulting N-substituted indoline is then subjected to regioselective bromination to yield this compound.
An alternative linear sequence would involve brominating indoline first to get 5-bromoindoline, followed by N-alkylation. This can also be effective, as demonstrated by the successful N-alkylation of 5-bromoindoline with benzyl alcohol. nih.gov
A convergent strategy would involve synthesizing two complex fragments of the molecule separately and then joining them in a final step. For this target molecule, a convergent approach is less common but conceivable. It might involve preparing a brominated aromatic precursor that is later cyclized to form the indoline ring while already bearing the bromine atom, and separately preparing the benzyloxypropyl sidechain. However, the linear strategies are generally more straightforward and are the methods predominantly suggested by available literature.
Precursor and Intermediate Chemistry in this compound Synthesis
The construction of the target molecule begins with the synthesis of key intermediates, which are then combined and modified. This involves the preparation of the N-alkylated indoline core and the subsequent introduction of the bromine substituent.
The primary intermediate is 1-[3-(Benzyloxy)propyl]indoline. This compound is typically synthesized through the N-alkylation of indoline. The reaction involves attaching the 3-(benzyloxy)propyl group to the nitrogen atom of the indoline ring.
One common method involves reacting indoline with a suitable alkylating agent, such as 3-chloropropane benzoic ether or 1-chloro-3-bromopropane in the presence of a base and a solvent. For instance, indoline can be reacted with 3-chloropropane benzoic ether in dimethylformamide (DMF) with triethylamine as the base at 100°C for 12 hours. google.com Another procedure uses 1-chloro-3-bromopropane, first reacted with benzoic acid and triethylamine in DMF, followed by the addition of indoline and further heating. patsnap.com After the reaction, the product is often isolated as a hydrochloride salt by treatment with hydrochloric acid in a solvent like acetone. googleapis.com
The general reaction scheme is as follows: Indoline + 3-(Benzyloxy)propyl halide → 1-[3-(Benzyloxy)propyl]indoline
Key reagents and conditions for this step are summarized in the table below.
Table 1: Synthesis of 1-[3-(Benzyloxy)propyl]indoline
| Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Chloropropane benzoic ether | Triethylamine | DMF | 100°C | 12 hours | Not specified | google.com |
| 1-Chloro-3-bromopropane | Triethylamine | DMF | 100°C | 6 hours | Not specified | patsnap.com |
This N-alkylation step is crucial as it introduces the bulky benzyloxypropyl side chain, which can influence the regioselectivity of subsequent reactions.
Bromoindoline precursors are essential for introducing the bromine atom onto the indoline scaffold. 5-Bromoindoline is a key intermediate that can be prepared by the reduction of 5-bromoindole using reducing agents like sodium cyanoborohydride (NaBH₃CN) in acetic acid. guidechem.com
Alternatively, and more directly for the synthesis of the target compound, the bromine atom is introduced after the N-alkylation step. This involves the electrophilic aromatic substitution of 1-[3-(Benzyloxy)propyl]indoline or a derivative like 1-[3-(Benzyloxy)propyl]indoline-5-carbaldehyde. Bromination is typically achieved using elemental bromine (Br₂) in a suitable solvent such as glacial acetic acid. google.com For example, 1-[3-(Benzyloxy)propyl]indoline-5-carbaldehyde is dissolved in glacial acetic acid, cooled, and then treated with a solution of liquid bromine in acetic acid to yield the 7-bromo derivative. google.com While this example illustrates bromination at the C7 position, the principles of electrophilic substitution on the activated indoline ring are demonstrated. Bromination at the C5 position, which is para to the nitrogen atom, is also a common and favorable reaction pathway for activated aromatic rings.
The reactivity of the indoline ring is significantly influenced by the nitrogen atom, which is an activating, ortho-para directing group. Therefore, electrophilic substitution preferentially occurs at the C5 and C7 positions. The specific brominating agent and reaction conditions can be tuned to achieve the desired regioselectivity. Common brominating agents include N-bromosuccinimide (NBS) in addition to liquid bromine. researchgate.net
A regioselective synthesis described in the literature involves the transformation of N-carbomethoxyindoline, which upon bromination, yields N-carbomethoxy-5-bromoindoline as a stable intermediate. nih.gov This highlights the feasibility of selective C5 bromination on the indoline ring system.
Optimization of Synthetic Conditions and Yields
Optimizing the synthesis of this compound involves fine-tuning various reaction parameters to maximize yield and purity while minimizing side reactions. Key areas of focus include the choice of catalysts, solvents, temperature, and consideration of electronic and steric factors.
While the direct synthesis of this compound may not always employ complex catalysis, related syntheses of indoline derivatives often benefit from transition metal catalysis. Palladium-catalyzed C-H activation and amination reactions are powerful methods for constructing the indoline core from simpler precursors. nih.govresearchgate.net In these systems, the choice of palladium catalyst and associated ligands is critical. For instance, an acetamide unit can act as a directing group, facilitating C(sp³)–H bond activation with a palladium catalyst to form the indoline ring. nih.gov
Cobalt-based catalysts have also been employed for indoline synthesis. The use of a [CoII(TPP)] (TPP = tetraphenylporphyrin) catalyst has been shown to be superior in certain contexts, leading to quantitative yields. nih.govresearchgate.net Studies indicate that planar, porphyrin-like ligands are essential for the catalytic activity of cobalt in these transformations. nih.gov The electronic properties of these ligands, whether electron-rich or electron-deficient, can be modulated to fine-tune the catalyst's performance. nih.gov
Solvent and temperature are critical parameters, particularly in the N-alkylation step. Classical conditions for indole (B1671886) N-alkylation often use solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org The choice of solvent can significantly impact reaction efficiency and regioselectivity. For instance, in the alkylation of 2,3-disubstituted indoles, using THF as a solvent favored N1-alkylation, while toluene favored C6-alkylation, demonstrating the profound effect of the reaction medium. acs.org In other alkylation reactions, dichloromethane (B109758) (CH₂Cl₂) has been identified as an optimal solvent, providing higher yields compared to acetonitrile (B52724), ether, or THF. researchgate.net
Temperature control is equally important. In some N-alkylation reactions, higher temperatures (e.g., 80°C) have been shown to provide complete N-alkylation, whereas lower temperatures resulted in modest improvements in regioselectivity but incomplete conversion. rsc.org For the synthesis of 1-[3-(benzyloxy)propyl]indoline, temperatures around 100°C are commonly used to drive the alkylation to completion. google.compatsnap.com Careful control of temperature is also necessary during bromination, which is often carried out at reduced temperatures (e.g., 14-20°C) to control the exothermic reaction and prevent the formation of polybrominated byproducts. google.com
Table 2: Effect of Solvent on Indole/Indoline Alkylation
| Reaction Type | Optimal Solvent | Outcome | Reference |
|---|---|---|---|
| N-Alkylation of 2,3-disubstituted indole | THF | Favored N1-alkylation | acs.org |
| C-Alkylation of 2,3-disubstituted indole | Toluene | Favored C6-alkylation | acs.org |
| N-Alkylation of indole with epoxide | Dichloromethane | 93% yield | researchgate.net |
| N-Alkylation of 2,3-dimethylindole | DMF | Complete N-alkylation at 80°C | rsc.org |
The efficiency of the synthetic pathway is influenced by both steric and electronic factors of the precursors and intermediates. The indoline nitrogen atom is a nucleophile, and its reactivity can be modulated by substituents on the aromatic ring. Electron-donating groups on the aniline precursor generally enhance the nucleophilicity of the nitrogen, potentially facilitating N-alkylation. Conversely, electron-withdrawing groups can decrease reactivity. nih.govresearchgate.net
In the context of indoline synthesis via cyclization, substituents on the aniline ring have a more significant effect on product yield compared to substituents on other parts of the precursor molecule. nih.gov This is because these substituents can influence the electronic properties that govern the key bond-forming steps.
Steric hindrance also plays a crucial role. The bulky 3-(benzyloxy)propyl group, once attached to the nitrogen, can sterically influence subsequent reactions, such as the electrophilic bromination step. While the nitrogen atom strongly directs electrophiles to the C5 and C7 positions, the steric bulk of the N-substituent might subtly affect the ratio of these isomers. However, the electronic activation at the C5 position (para to the nitrogen) typically dominates, leading to regioselective bromination. The interplay between electronic activation and steric hindrance is a key consideration for optimizing the synthesis of highly substituted indolines. rsc.org
Chemo-, Regio-, and Stereoselectivity in Indoline Functionalization
The functionalization of the indoline ring system, particularly one already bearing substituents like "this compound," requires careful control over selectivity. The inherent electronic nature of the indoline nucleus, combined with the directing effects of existing groups, governs the outcome of further chemical transformations.
Controlling Substitution Patterns on the Indoline Ring
The indoline scaffold is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The nitrogen atom (N1) is a powerful activating group, directing incoming electrophiles primarily to the C7 position, which is ortho to the nitrogen. The C5 position is para to the nitrogen and is also activated. In the case of the title compound, the C5 position is already occupied by a bromine atom.
The substituents on "this compound" exert significant influence on subsequent reactions:
N1-Alkyl Group (-CH₂CH₂CH₂OCH₂Ph): This electron-donating alkyl group enhances the electron density of the aromatic ring, further activating it towards electrophilic substitution.
C5-Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group by induction but an ortho-, para-director due to resonance effects. It deactivates the ring slightly compared to hydrogen but directs incoming electrophiles to positions ortho (C4 and C6) and para (none available) to itself.
The interplay of these directing effects determines the regiochemical outcome. The strong activating and directing effect of the N1-substituent typically dominates, favoring substitution at the C7 position. This is exemplified in patent literature where the Vilsmeier-Haack reaction (formylation) on a similar N1-substituted indoline occurs selectively at C5. Subsequent bromination of the resulting 5-formyl indoline derivative then proceeds at the C7 position, highlighting the powerful directing influence of the indoline nitrogen to the available ortho position. google.com
Methods for achieving regiocontrolled functionalization include:
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation are common. The choice of catalyst and reaction conditions can fine-tune selectivity. For instance, iodine-catalyzed electrophilic substitution is a known method for functionalizing indoles. nih.gov
Directed Ortho-Metalation (DoM): This strategy can provide non-intuitive substitution patterns. A directing group on the ring (or the N1 nitrogen itself) can coordinate to a strong base (like an organolithium reagent), leading to deprotonation at an adjacent position. The resulting organometallic species can then be trapped with an electrophile.
The table below summarizes the directing effects of the substituents on the indoline ring of the title compound.
| Substituent | Position | Electronic Effect | Directing Influence | Favored Position for Electrophilic Attack |
|---|---|---|---|---|
| 1-[3-(Benzyloxy)propyl] | N1 | Electron-Donating (Activating) | Ortho, Para-Directing | C7, C5 |
| Bromo | C5 | Electron-Withdrawing (Deactivating) | Ortho, Para-Directing | C4, C6 |
This table illustrates the combined electronic influences governing further substitution on the this compound scaffold. The strong activation from the N1 position typically results in preferential substitution at C7.
Asymmetric Synthesis Approaches for Chiral Derivatives
The parent compound, "this compound," is achiral. Chirality can be introduced by creating a stereocenter, most commonly at the C2 or C3 positions of the indoline ring. Asymmetric synthesis is crucial for producing enantiomerically pure derivatives, which is often a requirement for biologically active molecules.
Several modern catalytic strategies have been developed for the enantioselective synthesis of indolines, which could be adapted to produce chiral derivatives of the title compound.
Key Asymmetric Strategies:
Catalytic Asymmetric Hydrogenation: One of the most powerful methods involves the enantioselective reduction of a corresponding indole or 3H-indole precursor.
Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) can catalyze the transfer hydrogenation of indole derivatives using a hydrogen source like Hantzsch ester. This metal-free approach provides optically active indolines with high enantioselectivities (ee). organic-chemistry.org For example, a 2-aryl-substituted 3H-indole can be reduced to the corresponding chiral indoline with up to 98% yield and 97% ee. organic-chemistry.org
Transition Metal Catalysis: Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles is another efficient method, achieving up to 96% ee. rsc.org
Asymmetric Dearomatization: This strategy involves breaking the aromaticity of an indole precursor to generate chiral indoline or indolenine structures.
Chiral phosphoric acids can catalyze the asymmetric dearomatization of 2,3-disubstituted indoles using electrophiles like naphthoquinone monoimines, yielding chiral fused indolines with excellent enantioselectivities. nih.gov
Palladium-catalyzed intermolecular asymmetric spiroannulation of indoles with alkynes can construct indoline structures with a C2-quaternary stereocenter. researchgate.net
Organocatalytic Intramolecular Reactions: Bifunctional organocatalysts, such as amino-thioureas, can mediate intramolecular aza-Michael additions. acs.org This approach can be used to synthesize 2-substituted chiral indolines through a highly organized transition state involving hydrogen bonding. acs.org
The table below summarizes selected asymmetric methods applicable to the synthesis of chiral indolines.
| Method | Catalyst Type | Typical Substrate | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Brønsted Acid Catalyzed Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) | 3H-Indoles | Metal-free, mild conditions. organic-chemistry.org | Up to 97% organic-chemistry.org |
| Palladium-Catalyzed Asymmetric Hydrogenation | Palladium Complex with Chiral Ligand | In situ generated Indoles | One-pot process, scalable. rsc.org | Up to 96% rsc.org |
| Catalytic Asymmetric Dearomatization | Chiral Phosphoric Acid (CPA) | 2,3-Disubstituted Indoles | Creates fused ring systems. nih.gov | Generally excellent nih.gov |
| Intramolecular Aza-Michael Addition | Bifunctional Amino-Thiourea Organocatalyst | Ortho-amino-cinnamates | Noncovalent activation via H-bonding. acs.org | High versatility acs.org |
This table outlines prominent methodologies for the asymmetric synthesis of chiral indolines, which could be adapted to create stereochemically defined derivatives related to this compound.
Derivatization and Scaffold Modification Strategies
Chemical Transformations at the Bromo Position (C-5 of Indoline)
The bromine atom at the C-5 position of the indoline (B122111) ring serves as a versatile functional handle for introducing new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through transition metal-catalyzed cross-coupling reactions and metalation-functionalization sequences.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used to modify aryl halides. The 5-bromoindoline (B135996) core is a suitable substrate for these transformations.
The Suzuki-Miyaura reaction couples aryl halides with organoboron compounds, typically boronic acids or esters, to form biaryl structures. For 1-[3-(Benzyloxy)propyl]-5-bromoindoline, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C-5 position. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org This reaction provides a direct method for vinylation of the indoline C-5 position, yielding styrenyl-type derivatives which can be further functionalized. nih.govacs.orgsioc-journal.cnprinceton.edu
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction is instrumental in synthesizing conjugated systems and has been applied to various bromo-indoles. researchgate.net
Below is a table summarizing typical conditions for these palladium-catalyzed reactions on substrates similar to 5-bromoindoles.
| Reaction | Catalyst / Ligand | Base | Solvent | Coupling Partner | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Arylboronic acid | 70-95% |
| Heck | Pd(OAc)₂, Na₂PdCl₄ / SPhos | Na₂CO₃, Et₃N | CH₃CN/H₂O, DMF | Alkene (e.g., Acrylate) | 60-90% |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Dipea | THF, DMF | Terminal Alkyne | 75-98% |
This table presents generalized data for palladium-catalyzed cross-coupling reactions on bromo-indole or bromo-aryl scaffolds and is for illustrative purposes.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.govlibretexts.org The indoline ring system is electron-rich in nature and lacks the necessary activation for the C-5 bromo substituent to be readily displaced by common nucleophiles under standard SNAr conditions. youtube.com Consequently, direct SNAr is not a synthetically viable strategy for the functionalization of this compound without further modification of the aromatic ring.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.orgunblog.fruwindsor.ca In this compound, the indoline nitrogen atom can act as a DMG, potentially directing lithiation to the C-7 position. However, the presence of the bromine atom at C-5 introduces the possibility of a competing pathway: halogen-metal exchange.
Halogen-metal exchange, typically rapid at low temperatures, would generate a 5-lithioindoline species. Subsequent reaction with an electrophile would then introduce a substituent at the C-5 position. If deprotonation is faster, functionalization would occur at C-4 or C-7. The outcome is dependent on the specific organolithium reagent used, the reaction temperature, and the presence of coordinating additives. This methodology allows for the introduction of a wide range of electrophiles, including silyl (B83357) groups, aldehydes (via quenching with DMF), and carboxyl groups (via quenching with CO₂).
Modifications of the Benzyloxypropyl Side Chain
The N-1 side chain provides a secondary platform for structural diversification through manipulation of the benzyl (B1604629) ether.
The benzyl ether serves as a robust protecting group for the propyl alcohol. Its removal unmasks a primary alcohol, which is a versatile precursor for further functionalization.
Deprotection: Several methods are available for the cleavage of benzyl ethers. organic-chemistry.org
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. researchgate.net This reaction is generally clean and high-yielding. A key consideration for this compound is the potential for concurrent dehalogenation of the C-Br bond. Careful selection of the catalyst and reaction conditions may be required to achieve selective debenzylation.
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative removal of benzyl ethers, particularly those activated with electron-donating groups like p-methoxybenzyl (PMB) ethers. nih.gov Ozone can also be used for this transformation. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers, though the conditions may be harsh for some substrates. organic-chemistry.org
Functional Group Interconversion: Once deprotected, the resulting primary alcohol, 1-(3-hydroxypropyl)-5-bromoindoline , can be converted into other functional groups.
Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) yields the corresponding aldehyde, 3-(5-bromoindolin-1-yl)propanal . Stronger oxidation (e.g., with Jones reagent or KMnO₄) provides the carboxylic acid, 3-(5-bromoindolin-1-yl)propanoic acid .
Halogenation: The alcohol can be converted to an alkyl halide (e.g., using SOCl₂ or PBr₃) for subsequent nucleophilic substitution reactions.
The functional groups generated from the deprotected side chain—the alcohol and the carboxylic acid—are starting points for various conjugation reactions.
Amidation: The carboxylic acid derivative, 3-(5-bromoindolin-1-yl)propanoic acid, can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a diverse library of amides. researchgate.net This is a common strategy in drug discovery for exploring structure-activity relationships. researchgate.net
Esterification: The primary alcohol, 1-(3-hydroxypropyl)-5-bromoindoline, can be esterified with carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification or reaction with an acyl chloride in the presence of a base).
Etherification: Further etherification of the primary alcohol can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide to form a new ether linkage. byjus.comwikipedia.orglumenlearning.comyoutube.comfrancis-press.com
Chain Length and Branching Variations
While specific studies on the impact of the N-propyl chain length and branching in this compound are not extensively documented, general principles of medicinal chemistry and structure-activity relationship (SAR) studies on related N-alkylated indolines suggest that such modifications can significantly influence the molecule's physicochemical properties and biological activity.
Variations in the length of the alkyl chain separating the indoline nitrogen and the benzyloxy group can affect the molecule's flexibility and spatial orientation. Shortening or lengthening the propyl chain to ethyl, butyl, or longer homologs would alter the distance between the indoline core and the terminal phenyl ring. This can have a profound impact on how the molecule interacts with biological targets.
Introducing branching on the propyl chain, for instance, by adding methyl or other alkyl groups, would increase steric hindrance around the indoline nitrogen. This could influence the molecule's conformation and its ability to bind to specific receptors or enzymes. The strategic placement of branches can also impact metabolic stability by shielding certain positions from enzymatic degradation.
Table 1: Potential Variations in the N-Alkoxyalkyl Chain
| Modification | Potential Impact |
|---|---|
| Chain Length | |
| Shortening (e.g., ethyl) | Reduced flexibility, altered spatial arrangement of terminal groups. |
| Lengthening (e.g., butyl, pentyl) | Increased lipophilicity, greater conformational freedom. |
| Branching | |
| a-Substitution | Increased steric hindrance near the indoline nitrogen. |
| ß-Substitution | Altered chain conformation and potential for new chiral centers. |
Transformations at the Indoline Nitrogen (N-1)
The nitrogen atom of the indoline ring is a key site for chemical modifications, allowing for the introduction of a wide array of functional groups that can modulate the electronic properties and biological activity of the molecule.
Alternative N-Alkylation Strategies
The synthesis of this compound typically involves the N-alkylation of 5-bromoindoline with a suitable 3-(benzyloxy)propyl halide. However, a variety of alternative N-alkylation strategies can be employed to introduce this or similar substituents. These methods can offer advantages in terms of yield, reaction conditions, and functional group tolerance.
One common alternative is the use of reductive amination. This would involve the reaction of 5-bromoindoline with 3-(benzyloxy)propanal (B121202) in the presence of a reducing agent such as sodium triacetoxyborohydride. This method is often mild and compatible with a wide range of functional groups.
Another approach is the Mitsunobu reaction, where 5-bromoindoline can be reacted with 3-(benzyloxy)propan-1-ol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate). This reaction is particularly useful for the synthesis of sterically hindered N-alkylated indolines.
Recent advances in catalysis have also provided new methods for N-alkylation. For example, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for the N-alkylation of 5-bromoindoline with an appropriate alkyl halide or pseudohalide.
Acylation and Sulfonylation for N-Protection or Functionalization
The indoline nitrogen can be readily acylated or sulfonylated to introduce amide or sulfonamide functionalities. These transformations are not only useful for protecting the nitrogen during subsequent reactions but can also lead to derivatives with distinct biological activities.
N-Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. This introduces a carbonyl group directly attached to the indoline nitrogen, which can alter the electronic properties of the ring system and provide a new handle for further functionalization.
N-Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), would afford the N-sulfonylated derivatives. The resulting sulfonamide group is a strong electron-withdrawing group and can significantly impact the reactivity of the indoline ring. It is also a common pharmacophore in many drug molecules.
Table 2: N-Acylation and N-Sulfonylation Reactions
| Reagent | Functional Group Introduced | Potential Utility |
|---|---|---|
| Acetyl chloride | Acetamide | N-protection, modification of electronic properties. |
| Benzoyl chloride | Benzamide | Introduction of an additional aromatic ring. |
| p-Toluenesulfonyl chloride | Tosylsulfonamide | N-protection, strong electron-withdrawing group. |
Introduction of Additional Functional Groups on the Indoline Core
The aromatic ring of the indoline core provides a platform for the introduction of additional functional groups, which can be used to further explore the structure-activity relationships of this class of compounds.
Ortho-Metalation and Directed Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In the case of this compound, the N-alkoxypropyl substituent could potentially act as a directing group. The ether oxygen in the side chain could coordinate with an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing deprotonation to the C-7 position of the indoline ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position.
The bromine atom at the C-5 position can also influence the regioselectivity of metalation through halogen-metal exchange, although this typically requires specific reaction conditions. More commonly, the bromine can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds at the C-5 position.
Cycloaddition Reactions Involving the Indoline Moiety
The indoline scaffold can participate in cycloaddition reactions to construct more complex polycyclic systems. The endocyclic double bond of the corresponding indole (B1671886), which can be formed by oxidation of the indoline, can act as a dienophile in Diels-Alder reactions. wikipedia.orgtotal-synthesis.comyoutube.commasterorganicchemistry.comlibretexts.org For instance, reaction with a suitable diene could lead to the formation of a new six-membered ring fused to the indole core.
Furthermore, the indoline nitrogen can be part of a 1,3-dipole, which can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. nih.govwikipedia.orgorganic-chemistry.orgyoutube.com For example, in the presence of an aldehyde or ketone, an azomethine ylide can be generated from the indoline, which can then react with an alkene or alkyne to form a new five-membered heterocyclic ring. These types of reactions are highly valuable for the rapid construction of complex molecular architectures.
Analytical and Spectroscopic Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray Crystallography each provide unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR spectroscopy would be used to identify the number of different types of protons, their chemical environments, and their proximity to one another. For 1-[3-(Benzyloxy)propyl]-5-bromoindoline , specific chemical shifts and coupling constants would be expected for the aromatic protons on the bromoindoline and benzyloxy groups, as well as for the aliphatic protons of the propyl chain and the indoline (B122111) ring.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. Distinct signals would be anticipated for the aromatic, aliphatic, and ether-linked carbons.
Despite the theoretical utility of these techniques, no specific experimental ¹H NMR, ¹³C NMR, or 2D NMR data for This compound is available in the surveyed literature.
Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS/MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₁₈H₂₀BrNO.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This method would be used to analyze the fragmentation pattern of the molecule, which can provide further structural information and help in identifying related impurities.
Specific HRMS or LC-MS/MS data for This compound have not been reported in the available scientific literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching of the tertiary amine in the indoline ring, C-O stretching of the ether linkage, and C-Br stretching. Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations. No publicly accessible IR or Raman spectra for this specific compound could be located.
X-ray Crystallography for Solid-State Structure Determination
For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. This technique would offer an unambiguous confirmation of the connectivity and stereochemistry of This compound . However, there is no indication in the literature that this compound has been successfully crystallized and analyzed by X-ray diffraction.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating a compound from a mixture and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis and purification of organic compounds. A validated HPLC method would be crucial for determining the purity of This compound by separating it from any starting materials, by-products, or degradation products. The development of such a method would involve optimizing parameters like the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength. Despite its importance, no specific HPLC methods for the analysis of This compound are described in the scientific literature.
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In the context of indoline derivatives, GC, often coupled with a mass spectrometer (GC-MS), is instrumental for both qualitative and quantitative analysis. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
For the analysis of indole (B1671886) derivatives, specific types of capillary columns are employed to achieve optimal separation. A stationary phase like trifluoropropylmethyl polysiloxane has been shown to provide excellent resolution for various indole compounds. nih.gov Another commonly used stationary phase for the analysis of complex organic molecules is 5% phenyl polymethylsiloxane, known for its robustness and high separation efficiency. nih.gov
The elution order of compounds in GC is related to factors such as boiling point and the degree of crowding of substituents on the indole ring. nih.gov The process typically involves injecting a sample into a heated inlet, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column. The column temperature is often programmed to increase over time, allowing for the separation of compounds with a wide range of boiling points. nih.gov Following separation, a detector, such as a mass spectrometer, can identify the compounds based on their mass spectra and fragmentation patterns. nih.gov
Table 1: Typical GC-MS Parameters for Analysis of Indole Derivatives
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | 5% Phenyl Polymethylsiloxane or Trifluoropropylmethyl Polysiloxane | Provides separation based on polarity and boiling point. nih.govnih.gov |
| Column Type | Fused-Silica Capillary Column | Offers high resolution and efficiency. nih.gov |
| Inlet Temperature | ~300 °C | Ensures rapid vaporization of the sample. nih.gov |
| Oven Program | Initial temp (e.g., 50°C) ramped to a final temp (e.g., 320°C) | Separates compounds with different volatilities. nih.gov |
| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. nih.gov |
| Detector | Mass Spectrometer (MS) | Provides structural information and identification. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard method for generating reproducible mass spectra. nih.gov |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used in organic synthesis. sigmaaldrich.com It is particularly valuable for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. researchgate.net For the synthesis of bromoindole derivatives, TLC is a routine method to track the conversion of reactants to products. researchgate.net
The process involves spotting a small amount of the sample onto a stationary phase, which is typically a thin layer of an adsorbent like silica (B1680970) gel coated on a plate (e.g., Alugram® Sil G/UV254). sigmaaldrich.comresearchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. The mobile phase ascends the plate via capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases.
After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots are then visualized. For compounds that are fluorescent or absorb ultraviolet (UV) light, detection can be carried out by exposing the plate to UV light, often at a wavelength of 254 nm. researchgate.net The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. nih.gov This value is characteristic of a compound in a specific TLC system and can be used for identification purposes. nih.gov
Table 2: Representative TLC System for Bromoindole Derivatives | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica gel plates (e.g., Alugram® Sil G/UV254) researchgate.net | A polar adsorbent common in organic chemistry. | | Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures mdpi.com | A common solvent system where polarity can be adjusted by varying the ratio. | | Application | Monitoring reaction progress, purity assessment. researchgate.net | Allows for quick checks during synthesis. | | Detection Method | Ultraviolet (UV) light at 254 nm researchgate.net | Visualizes UV-active compounds as dark spots. | | Key Metric | Retention Factor (Rf) nih.gov | Used to identify and differentiate compounds. |
Pre Clinical Biological and Mechanistic Studies Excluding Human Clinical Data
In Vitro Pharmacological Profiling of Indoline (B122111) Derivatives (General)
The versatility of the indoline nucleus allows for a wide range of chemical modifications, resulting in derivatives with diverse pharmacological activities. In vitro studies are crucial for the initial characterization of these compounds, providing insights into their potential therapeutic applications. These studies encompass receptor binding assays, enzyme inhibition, and various cellular assays to determine biological effects such as anti-proliferative, antimicrobial, and anti-inflammatory activities.
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. These assays, often utilizing radiolabeled ligands, measure the concentration of a compound required to displace a known ligand from its receptor, typically expressed as an IC50 or Ki value. nih.govnih.gov
Indoline and indole (B1671886) derivatives have been synthesized and evaluated as selective antagonists for various receptors. For instance, a series of indoline derivatives were assessed for their antagonist activity at α1-adrenergic receptor (α1-AR) subtypes. In cell-based calcium assays, certain derivatives demonstrated high potency and selectivity for the α1A-AR subtype over α1B-AR and α1D-AR, with IC50 values in the low nanomolar range. acs.org The data below highlights the potency and selectivity of representative indoline derivatives compared to the marketed drug Silodosin. acs.org
| Compound | α1A IC50 (nM) | α1B/α1A Selectivity Ratio | α1D/α1A Selectivity Ratio |
| (R)-14r | 2.7 | 640.1 | 408.2 |
| (R)-23l | 1.9 | 1506 | 249.6 |
| Silodosin | 1.9 | 285.9 | 14.4 |
This table displays the in vitro antagonist activity and selectivity of specific indoline derivatives at α1-adrenergic receptor subtypes. acs.org
Many indoline derivatives exert their biological effects by inhibiting specific enzymes. The 5-bromoindolin-2-one scaffold, which is structurally related to 1-[3-(Benzyloxy)propyl]-5-bromoindoline, has been incorporated into molecules designed as enzyme inhibitors for cancer therapy.
Notably, derivatives of 1-benzyl-5-bromoindolin-2-one have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. Certain compounds bearing a 4-arylthiazole moiety revealed potent inhibitory activity against VEGFR-2. For example, compounds 7c and 7d in a specific study showed IC50 values of 0.728 µM and 0.503 µM, respectively, indicating significant potential as anti-angiogenic agents. nih.gov
| Compound | VEGFR-2 IC50 (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
This table shows the VEGFR-2 inhibitory activity of 1-benzyl-5-bromoindolin-2-one derivatives. nih.gov
Furthermore, the Akt/PKB signaling pathway, which is crucial for cell survival and proliferation, has been a target for indolin-2-one derivatives. Studies on other substituted indolines have shown inhibition of the Akt, MAPK, and NF-κB signaling pathways, which contributes to their anti-inflammatory effects. mdpi.com
Cell-based assays are critical for evaluating the functional effects of compounds on biological systems. Indoline derivatives have demonstrated a broad spectrum of activities in these assays.
Anti-proliferative Activity: The anti-cancer potential of indoline derivatives is a major area of research. Novel derivatives of 1-benzyl-5-bromoindolin-2-one were assessed for their anti-proliferative effects against human breast (MCF-7) and lung (A-549) cancer cell lines. Several compounds exhibited potent cytotoxicity, with one derivative, 7d , showing an IC50 value of 2.93 µM against MCF-7 cells. nih.gov Other studies have confirmed that N-substituted indolines can exhibit effective cytotoxic activity and induce cell death. nih.gov The presence of a bromine atom at the 5-position of the indole scaffold has been associated with favorable results in tyrosine kinase inhibition and cytotoxicity. mdpi.com
| Compound | Cell Line | IC50 (µM) |
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| Doxorubicin | MCF-7 | 1.52 ± 0.13 |
This table presents the anti-proliferative activity of 1-benzyl-5-bromoindolin-2-one derivatives against the MCF-7 breast cancer cell line. nih.gov
Antimicrobial Activity: Various indoline derivatives have been synthesized and tested for antibacterial and antifungal activity. researchgate.net Some compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net In a recent study, novel indole and indoline derivatives were specifically designed and evaluated for their activity against Candida albicans, with results indicating a good antifungal effect, even on azole-resistant strains. nih.gov
Anti-inflammatory Activity: The anti-inflammatory properties of indoline derivatives have also been explored. In one study, 3-substituted-indolin-2-one derivatives were assayed for their ability to inhibit the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6 in murine macrophages. mdpi.com Certain derivatives effectively suppressed the production of these pro-inflammatory cytokines in a concentration-dependent manner. mdpi.com Another line of research identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org
To understand the mechanism behind their anti-proliferative effects, active compounds are often studied for their impact on the cell cycle and their ability to induce apoptosis (programmed cell death).
The potent 1-benzyl-5-bromoindolin-2-one derivative 7d was analyzed for its effect on the cell cycle in MCF-7 breast cancer cells. The analysis revealed that the compound caused a significant increase in the number of cells in the sub-G1 phase (indicative of apoptosis) and induced cell cycle arrest at the G2/M phase compared to untreated cells. nih.gov
| Cell Cycle Phase | Control (%) | Compound 7d (%) |
| Sub-G1 | 0.8 | 9.7 |
| G0/G1 | 65.2 | 52.1 |
| S | 24.7 | 22.7 |
| G2/M | 9.3 | 15.5 |
This table shows the effect of compound 7d on cell cycle distribution in MCF-7 cells. nih.gov
Furthermore, the pro-apoptotic activity of this compound was confirmed by measuring its effect on key apoptosis-regulating proteins. Treatment with compound 7d led to a significant increase in the levels of the executioner caspase-3 and initiator caspase-9. It also upregulated the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further confirming its ability to induce apoptosis. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For indoline derivatives, SAR analyses have focused on understanding how different substituents on the indoline ring and its side chains influence biological activity. researchgate.netnih.gov
The position and nature of halogen substituents on the indole or indoline scaffold can significantly modulate pharmacological activity. The presence of a bromine atom at the C-5 position, as in this compound, is a common feature in many biologically active molecules.
Studies have shown that the bromination of natural compounds is often associated with increased biological activity. beilstein-archives.org In the context of anti-cancer agents, the introduction of an aryl group substituted with bromine at the 5-position of the indole scaffold has exhibited favorable results for tyrosine kinase inhibition. mdpi.com The electronic properties of the substituent at the C-5 position influence the reactivity and binding interactions of the molecule. Halogens like bromine are electron-withdrawing groups, which can alter the electron density of the aromatic system and affect ligand-target interactions. researchgate.net
Role of the Benzyloxypropyl Moiety in Target Recognition and Potency
While direct studies on the specific binding interactions of this compound are not extensively available in public literature, the contribution of the benzyloxypropyl moiety to target recognition and potency can be inferred from research on analogous structures. The benzyloxy group is a significant pharmacophore in medicinal chemistry, known to participate in crucial interactions within receptor binding sites. researchgate.netnih.gov
The benzene (B151609) ring of the benzyloxy group can engage in non-covalent interactions such as π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.gov These interactions are fundamental for the stable anchoring of a ligand within a binding pocket. For instance, in studies of dopamine (B1211576) D4 receptor antagonists, the benzyl (B1604629) group was found to have a π-π stacking interaction with a phenylalanine residue (Phe410), which was a key component of its binding. nih.gov
The presence of the benzyloxypropyl moiety often contributes to increased lipophilicity of a molecule. This property can influence its ability to cross cellular membranes and access intracellular targets, although it must be balanced to maintain adequate aqueous solubility for bioavailability. In the context of various bioactive compounds, the benzyloxy moiety has been linked to a range of pharmacological activities, including the inhibition of enzymes like monoamine oxidase (MAO). researchgate.netnih.govresearchgate.net Structure-activity relationship studies on other compounds have shown that the position of the benzyloxy group on a scaffold can significantly impact inhibitory activity and selectivity. researchgate.net
Interactive Data Table: Potential Molecular Interactions of the Benzyloxypropyl Moiety
Below is a table summarizing the potential non-covalent interactions the benzyloxypropyl group of this compound could form with a hypothetical receptor, based on general principles of medicinal chemistry.
| Moiety Component | Potential Interaction Type | Interacting Receptor Residue Example | Potential Impact on Binding |
| Benzyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilization of the ligand-receptor complex |
| Benzyl Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine | Anchoring in a hydrophobic pocket |
| Propyl Linker | van der Waals Forces | Various nonpolar residues | Contributes to overall binding affinity |
| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine | Increased binding specificity and affinity |
This table is illustrative and based on general principles of molecular interactions. Specific interactions for this compound would depend on its biological target.
Conformational Flexibility and Receptor Fit
The conformational flexibility of this compound is a key determinant of its ability to adapt to the three-dimensional shape of a receptor's binding site. This flexibility primarily arises from the rotatable bonds within the 3-(benzyloxy)propyl side chain attached to the indoline nitrogen.
The indoline ring system itself is relatively rigid, although it does possess some degree of flexibility, allowing for slight puckering of the five-membered ring. However, the major contribution to the molecule's conformational landscape comes from the side chain. There are several key rotatable bonds: the N-C bond connecting the side chain to the indoline ring, the C-C bonds of the propyl linker, and the C-O and O-C bonds of the benzyloxy group.
The rotation around these bonds allows the molecule to adopt a wide range of spatial arrangements. This conformational freedom enables the molecule to find an energetically favorable conformation upon approaching a receptor, a concept often described as "induced fit." The ability of the molecule to place its key interacting groups—the bromoindoline core and the terminal benzyloxy moiety—in precise orientations is crucial for effective binding.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform conformational analysis and identify low-energy conformers that are more likely to be biologically active. nih.govcore.ac.uk For similar heterocyclic structures, it has been shown that certain conformations are energetically preferred, and these often correspond to the bioactive conformation. nih.gov The interplay between the conformational preferences of the molecule in solution and the energetic gains from binding to the receptor will ultimately determine the bound conformation.
In Vivo Pre-clinical Models (Excluding Human Clinical Data)
As of the current literature survey, there is no publicly available information on in vivo pre-clinical studies conducted specifically with this compound. Research on other bromoindole and indoline derivatives has shown a range of in vivo activities, including anti-inflammatory and anticancer effects in animal models. pensoft.netnih.govbohrium.com However, these findings cannot be directly extrapolated to the subject compound.
Efficacy Studies in Disease Models (e.g., Cancer Xenografts, Infectious Disease Models)
No specific efficacy studies for this compound in any disease models have been reported in the available scientific literature.
Pharmacokinetic and Pharmacodynamic (PK/PD) Principles in Animal Models
There is no published data on the pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic properties of this compound in any animal models.
Investigation of Metabolic Pathways in Pre-clinical Species
No studies investigating the metabolic pathways of this compound in any preclinical species have been found in the public domain.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. mdpi.comnih.govnih.gov These calculations solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Electronic Structure Analysis (e.g., HOMO/LUMO, Molecular Electrostatic Potential)
Electronic structure analysis provides a map of the electron distribution within a molecule, which is crucial for understanding its stability, reactivity, and interaction with other molecules.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are collectively known as frontier molecular orbitals (FMOs). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wuxiapptec.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.comnih.gov For indole (B1671886) derivatives, these calculations can predict the most reactive sites for electrophilic or nucleophilic attack. wuxiapptec.com While specific HOMO-LUMO energy values for 1-[3-(Benzyloxy)propyl]-5-bromoindoline have not been reported, DFT calculations on similar heterocyclic compounds are routinely used to determine these parameters. nih.govresearchgate.net
Illustrative Data for Frontier Molecular Orbitals of a Related Indole Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.88 | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| ELUMO | -1.47 | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
Note: The data in this table is illustrative, based on calculations for a 3-bromo-2-hydroxypyridine (B31989) molecule, and is intended to show typical values obtained through DFT calculations. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. nih.gov It uses a color scale to indicate regions of different charge distribution: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent neutral or weakly polarized regions. MEP analysis is invaluable for predicting how a molecule will interact with biological receptors or other reactants. nih.govresearchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atom of the benzyloxy group and potentially the bromine atom, highlighting these as sites for hydrogen bonding or electrophilic interaction.
Conformational Analysis and Energy Minimization
Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy). utdallas.edunih.govrsc.org Computational methods can systematically explore the potential energy surface of a molecule by rotating its flexible bonds to find energy minima. core.ac.uk For this compound, the propyl chain and the benzyloxy group introduce significant conformational flexibility. Identifying the lowest-energy conformer is essential because it represents the most populated state of the molecule and is often the conformation responsible for its biological activity.
Prediction of Reactivity and Reaction Pathways
Quantum chemical calculations can predict a molecule's reactivity and the most likely pathways for chemical reactions. nih.govacs.org By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This helps in understanding reaction mechanisms and predicting whether a reaction is likely to occur. researchgate.net Computational studies on substituted indolynes (aryne derivatives of indoles) have shown that DFT calculations can accurately predict the regioselectivity of nucleophilic additions by analyzing distortion energies in the aryne intermediate. nih.govescholarship.org Such studies on this compound could elucidate its metabolic pathways or its behavior in synthetic reactions.
Molecular Docking and Dynamics Simulations
These computational techniques are central to computer-aided drug design, providing insights into how a small molecule (ligand) might interact with a biological macromolecule, typically a protein. espublisher.comnih.govnih.gov
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. openmedicinalchemistryjournal.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. nih.govphyschemres.org This provides a detailed profile of the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. meilerlab.orgnih.gov
While no specific docking studies for this compound have been published, research on similar structures provides relevant examples. For instance, molecular docking of 1-benzyl-5-bromoindolin-2-one derivatives with the VEGFR-2 enzyme active site revealed key interactions, including hydrogen bonding with specific amino acid residues like Glu885 and Cys919. mdpi.com Similarly, various indole derivatives have been docked into targets like the EGFR tyrosine kinase domain and JAK-3 protein to understand their inhibitory potential. nih.govnih.gov Such studies could be applied to this compound to identify potential biological targets and understand its mechanism of action at a molecular level.
Example of Key Ligand-Protein Interactions for a Related Bromoindole Derivative
| Interaction Type | Protein Residue | Ligand Atom/Group | Potential Role |
|---|---|---|---|
| Hydrogen Bond | Glu885 | Hydrazone Nitrogen | Anchors the ligand in the binding site. mdpi.com |
| Hydrogen Bond | Cys919 | Indolinone Oxygen | Provides additional binding stability. mdpi.com |
| Halogen Bond | Cys919 | Chlorine Atom (analogue) | Directional interaction contributing to affinity. mdpi.com |
Note: This table illustrates typical interactions identified through molecular docking of a related compound, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one, with the VEGFR-2 active site. mdpi.com
Binding Mode Predictions and Affinity Scoring
Docking algorithms predict the most likely three-dimensional arrangement of the ligand in the protein's binding site, known as the binding mode. nih.gov The associated scoring functions provide a numerical value, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity. uu.nl A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher affinity. openmedicinalchemistryjournal.com
To refine the static picture provided by docking, Molecular Dynamics (MD) simulations are often employed. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov A simulation of the ligand-protein complex solvated in water provides a dynamic view of the interaction, allowing researchers to assess the stability of the predicted binding mode and calculate binding free energies more accurately. mdpi.com Studies on various indole derivatives have used MD simulations to confirm the stability of docking poses and ligand-receptor complexes over time. nih.govmdpi.com
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally friendly synthetic methods is a paramount goal in modern pharmaceutical chemistry. Future research should prioritize the exploration of novel synthetic routes to 1-[3-(Benzyloxy)propyl]-5-bromoindoline that are both high-yielding and sustainable.
Current synthetic approaches to similar indoline (B122111) structures often involve multi-step processes. For instance, the synthesis of related compounds has been achieved through the reaction of indoline with substituted benzoyl chlorides, followed by functionalization. google.com A patent for a related compound, 1-(3-benzoyloxy propyl)-5-(2-carbonyl propyl group)-7-bromo indole (B1671886) quinoline, suggests the potential use of a benzyl (B1604629) protecting group, which is a component of the benzyloxypropyl moiety in the target compound. This indicates a possible synthetic strategy that could be adapted and optimized. Further exploration into one-pot synthesis, catalytic C-H activation, and flow chemistry could significantly streamline the production of this compound.
Moreover, a strong emphasis should be placed on "green chemistry" principles. rsc.org This includes the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions. For example, recent advancements in the sustainable multicomponent synthesis of indoles, which avoid the use of metal catalysts and utilize benign solvents like ethanol, could serve as an inspiration for developing more eco-friendly routes to this compound. rsc.org The development of such methodologies would not only be economically advantageous but also minimize the environmental impact of its synthesis.
Table 1: Potential Sustainable Synthetic Approaches
| Approach | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduced solvent waste, time, and cost. |
| Catalytic C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. | Increased atom economy and step efficiency. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch reactor. | Improved safety, scalability, and reaction control. |
| Biocatalysis | Utilizing enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions, and reduced environmental impact. |
Design and Synthesis of Advanced this compound Analogs
The core structure of this compound offers a versatile scaffold for the design and synthesis of a diverse library of analogs with potentially enhanced biological activities. researchgate.net By systematically modifying different parts of the molecule, researchers can probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Key modifications could include:
Substitution on the Indoline Ring: Introducing various functional groups at different positions of the indoline nucleus could significantly impact biological activity.
Modification of the Benzyloxypropyl Side Chain: Altering the length of the propyl chain, replacing the benzyl group with other aromatic or heterocyclic moieties, or introducing substituents on the phenyl ring could modulate the compound's interaction with biological targets.
Replacement of the Bromo Substituent: Investigating the effect of other halogens or different electron-withdrawing or electron-donating groups at the 5-position could fine-tune the electronic properties and biological activity of the molecule.
The synthesis of these analogs would leverage established synthetic methodologies for indoline derivatives, including those used for the parent compound. High-throughput synthesis and purification techniques could accelerate the generation of a large and diverse library of these novel compounds for biological screening.
Identification of New Biological Targets and Therapeutic Applications
While the specific biological targets of this compound are not well-defined in the available literature, the broader class of bromoindole and indoline derivatives has shown promise in various therapeutic areas. nih.gov Future research should focus on identifying the specific molecular targets of this compound and its analogs to elucidate their mechanism of action and explore their therapeutic potential.
Initial screening efforts could focus on therapeutic areas where related compounds have shown activity. For example, derivatives of 1-benzyl-5-bromoindolin-2-one have demonstrated anticancer properties, suggesting that this compound and its analogs could be investigated as potential anti-cancer agents. mdpi.com High-throughput screening against a panel of cancer cell lines, followed by target identification studies for the most active compounds, would be a logical first step.
Furthermore, computational methods such as reverse docking and pharmacophore modeling can be employed to predict potential biological targets based on the compound's structure. nih.gov These in silico predictions can then be validated through in vitro and in vivo experiments. The identification of novel biological targets could open up new therapeutic applications for this class of compounds in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases, where indole derivatives have also shown promise. nih.gov
Table 2: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale |
| Oncology | Bromoindoline derivatives have shown anticancer activity. |
| Infectious Diseases | Indole-based compounds have demonstrated antibacterial and antiviral properties. nih.gov |
| Neurodegenerative Diseases | The indoline scaffold is present in compounds with neuroprotective effects. |
| Inflammatory Disorders | Certain indole derivatives possess anti-inflammatory properties. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
AI and ML algorithms can be trained on existing data of indoline derivatives to build predictive models for various properties, including:
Biological Activity: Predicting the potency and selectivity of new analogs against specific biological targets.
ADMET Properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of novel compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
Synthetic Accessibility: Evaluating the feasibility of synthesizing designed molecules, prioritizing those with efficient and practical synthetic routes. beilstein-journals.org
Development of Prodrug Strategies and Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize potential side effects of this compound and its analogs, the development of prodrug strategies and targeted delivery systems is a crucial area of future research. nih.gov
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. acs.org This approach can be used to improve a drug's solubility, stability, and oral bioavailability. For this compound, prodrugs could be designed to be cleaved by specific enzymes that are overexpressed in diseased tissues, thereby achieving targeted drug release.
Targeted delivery systems, such as nanoparticles and antibody-drug conjugates, can be used to deliver the compound specifically to the site of action, reducing systemic exposure and associated toxicity. nih.gov Encapsulating this compound or its analogs in liposomes or polymeric nanoparticles could improve their pharmacokinetic profile and allow for controlled release. nih.gov Conjugating the compound to a monoclonal antibody that recognizes a specific antigen on cancer cells could provide a highly targeted therapeutic approach.
Mechanistic Elucidation of Observed Biological Activities
A fundamental aspect of future research will be to unravel the precise molecular mechanisms by which this compound and its active analogs exert their biological effects. A thorough understanding of the mechanism of action is essential for rational drug design and for predicting potential on-target and off-target effects.
Once a specific biological activity is confirmed, a battery of biochemical and cell-based assays should be employed to identify the molecular target and elucidate the downstream signaling pathways that are modulated. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches can be used to identify the direct binding partners of the compound.
Furthermore, structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can be used to determine the three-dimensional structure of the compound in complex with its biological target. This information would provide invaluable insights into the molecular basis of its activity and guide the design of next-generation analogs with improved potency and selectivity. Understanding the mechanism of action of this compound will be critical for its potential translation into a therapeutic agent. For instance, studies on similar bromoindole derivatives have investigated their effects on cell cycle progression and apoptosis in cancer cells, providing a framework for mechanistic studies on this specific compound. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 1-[3-(Benzyloxy)propyl]-5-bromoindoline, and how can reaction conditions be optimized?
The synthesis of brominated indoline derivatives typically involves multi-step protocols, including alkylation, halogenation, and protecting group strategies. For example, analogous compounds like 5-bromoindole derivatives are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Optimization may involve adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns (e.g., benzyloxy and bromo groups) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns (e.g., bromine’s distinct Br/Br ratio) .
- HPLC-PDA: For purity assessment (>95% recommended for biological assays) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ensure ventilation: Work in a fume hood due to potential volatility of benzyl ether derivatives .
- Waste disposal: Classify as halogenated organic waste and follow institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The benzyloxy group introduces steric hindrance, potentially slowing reactions at the indoline nitrogen. Bromine’s electron-withdrawing effect may activate the indoline ring for electrophilic substitution. Computational studies (e.g., DFT calculations) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids could confirm reactivity trends .
Q. What strategies can resolve contradictions in spectroscopic data for structurally similar brominated indoline derivatives?
- Multi-technique validation: Compare NMR, IR, and X-ray crystallography data to distinguish between regioisomers .
- Isotopic labeling: Use deuterated solvents or N-labeled intermediates to clarify ambiguous signals in crowded spectral regions .
- Collaborative databases: Cross-reference with platforms like ChemIDplus or PubChem to identify discrepancies in reported spectra .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Accelerated stability studies: Expose the compound to acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 40°C for 48 hours. Monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA): Determine decomposition temperatures and identify thermally labile groups (e.g., benzyloxy cleavage) .
Q. What experimental designs are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking simulations: Use software like AutoDock Vina to predict binding affinities with target proteins .
- Fluorescence quenching assays: Measure interactions with tryptophan-rich enzymes (e.g., cytochrome P450) by monitoring emission intensity changes .
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining yield and purity?
- Flow chemistry: Optimize continuous flow systems to improve heat/mass transfer and reduce side reactions .
- Design of Experiments (DoE): Apply factorial designs to identify critical parameters (e.g., catalyst loading, residence time) .
Methodological Considerations
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
Q. How should researchers design controlled experiments to evaluate the ecological impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
